(2R)-2-bromo-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-bromo-3,3-dimethylbutanoic acid: is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-bromo-3,3-dimethylbutanoic acid typically involves the bromination of 3,3-dimethylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-bromo-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to form (2R)-2-hydroxy-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: (2R)-2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: (2R)-2-hydroxy-3,3-dimethylbutanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: (2R)-2-bromo-3,3-dimethylbutanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving brominated substrates. It can also be employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-bromo-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Comparison with Similar Compounds
(2S)-2-bromo-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-bromo-3,3-dimethylbutanoic acid with similar chemical properties but different biological activities.
2-bromo-3,3-dimethylbutanoic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2-chloro-3,3-dimethylbutanoic acid: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of a bromine atom, which imparts specific reactivity and biological activity. Its enantiomeric purity and specific stereochemistry make it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
26547-87-5 |
---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.